(R)-Ru(OAc)2(BINAP)

Catalog No.
S784919
CAS No.
325146-81-4
M.F
C48H40O4P2Ru+2
M. Wt
843.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Ru(OAc)2(BINAP)

CAS Number

325146-81-4

Product Name

(R)-Ru(OAc)2(BINAP)

IUPAC Name

[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;ruthenium(2+);diacetate

Molecular Formula

C48H40O4P2Ru+2

Molecular Weight

843.8 g/mol

InChI

InChI=1S/C44H32P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-32H;2*1H3,(H,3,4);/q;;;+2

InChI Key

NMLZYEWNUCRSRJ-UHFFFAOYSA-N

SMILES

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru]

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.[Ru+2]
  • Chirality

    The presence of the (R)-BINAP ligand makes (R)-Ru(OAc)2(BINAP) a chiral catalyst, meaning it can selectively react with one enantiomer of a substrate molecule over the other. This characteristic is crucial in asymmetric synthesis, where the desired product is formed in a specific enantiomeric form with high yield and purity .

  • High Catalytic Activity

    (R)-Ru(OAc)2(BINAP) exhibits high catalytic activity in various organic transformations, including hydrogenation, hydrogen transfer reactions, and cycloadditions . Its efficiency allows for efficient and economical syntheses of complex molecules.

  • Air and Moisture Stability

    Unlike many other organometallic catalysts, (R)-Ru(OAc)2(BINAP) shows remarkable stability towards air and moisture. This property makes it easier to handle and store, simplifying its use in research laboratories .

Here are some specific examples of how (R)-Ru(OAc)2(BINAP) is utilized in scientific research:

  • Asymmetric Hydrogenation

    This complex is a prominent catalyst for the asymmetric hydrogenation of alkenes and ketones, leading to the production of optically pure alcohols and chiral amines, respectively .

  • Cycloaddition Reactions

    (R)-Ru(OAc)2(BINAP) efficiently catalyzes cycloaddition reactions, such as the Diels-Alder reaction and the Mukaiyama aldol reaction. These reactions are essential for the construction of complex cyclic structures in organic molecules .

  • Transfer Hydrogenation

    This complex finds application in transfer hydrogenation reactions, where hydrogen is transferred from a donor molecule (often an alcohol) to an acceptor molecule (e.g., an alkene or carbonyl group) .

(R)-Ruthenium(II) diacetate bis(2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a chiral metal complex that plays a crucial role in asymmetric catalysis. This compound features two acetate ligands and the chiral ligand (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), which imparts its unique properties for facilitating enantioselective reactions. The presence of BINAP allows for the production of optically active compounds, making (R)-Ru(OAc)₂(BINAP) a significant reagent in organic synthesis and pharmaceutical development .

(R)-Ru(OAc)₂(BINAP) is primarily involved in several catalytic reactions:

  • Asymmetric Hydrogenation: This complex is widely used in the hydrogenation of alkenes, ketones, and imines to produce chiral products. The reaction typically employs hydrogen gas as a reducing agent under high pressure .
  • Oxidation: It can catalyze the oxidation of alcohols to aldehydes or ketones, showcasing its versatility in transforming functional groups.
  • Substitution Reactions: The complex facilitates substitution reactions, particularly in forming carbon-carbon and carbon-heteroatom bonds.

The synthesis of (R)-Ru(OAc)₂(BINAP) typically involves:

  • Reagents: The starting materials include ruthenium(II) acetate and (R)-BINAP.
  • Reaction Conditions: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Heating may be applied to facilitate complex formation.
  • General Reaction:
    Ru OAc 2+ R BINAP R Ru OAc 2(BINAP)\text{Ru OAc }_2+\text{ R BINAP}\rightarrow \text{ R Ru OAc }_2(\text{BINAP})
  • Purification: After reaction completion, purification methods such as column chromatography or recrystallization are employed to isolate the desired product .

(R)-Ru(OAc)₂(BINAP) is primarily applied in:

  • Asymmetric Catalysis: It is extensively used for the asymmetric hydrogenation of various substrates, including 1,1'-disubstituted olefins and other complex organic molecules .
  • Organic Synthesis: The compound serves as a critical reagent for synthesizing chiral intermediates in pharmaceutical chemistry and fine chemical production .

Interaction studies involving (R)-Ru(OAc)₂(BINAP) focus on its catalytic behavior and efficiency under varying conditions. Key findings include:

  • Substrate Specificity: The enantioselectivity of reactions is highly dependent on substrate structure and catalyst configuration. For instance, different substrates yield varying optical yields when hydrogenated with this catalyst .
  • Solvent Effects: The choice of solvent can significantly influence catalytic performance, affecting both reaction rates and selectivities .

Several compounds exhibit similar catalytic properties to (R)-Ru(OAc)₂(BINAP). Here are some notable examples:

Compound NameStructure TypeUnique Features
Ruthenium(II) dichlorideNon-chiral complexCommonly used but lacks chirality for asymmetric synthesis
Rhodium(I) bis(diphenylphosphino)Chiral complexOften used in conjunction with BINAP for hydrogenation reactions
Palladium(II) acetateNon-chiral complexEffective in cross-coupling reactions but not specifically for asymmetric hydrogenation

(R)-Ru(OAc)₂(BINAP) stands out due to its chiral nature and effectiveness in asymmetric catalysis, making it particularly valuable for producing optically active compounds in organic synthesis .

The synthesis of (R)-Ru(OAc)₂(BINAP) has evolved through several traditional methodologies that established the foundation for modern preparative approaches. The earliest and most widely documented route involves the reaction of ruthenium(II) cyclooctadiene dichloride with (R)-BINAP under controlled conditions [2].

The fundamental synthetic protocol begins with the preparation of the ruthenium precursor Ru(COD)Cl₂, which serves as the primary starting material. This precursor is typically generated from ruthenium trichloride trihydrate through reduction with cyclooctadiene in the presence of suitable reducing agents [2]. The reaction proceeds via ligand substitution whereby the labile cyclooctadiene ligand is displaced by the incoming BINAP ligand, forming an intermediate complex that subsequently undergoes acetate substitution to yield the final product.

A significant traditional approach utilizes the dimeric ruthenium precursor [RuCl₂(arene)]₂, where arene represents benzene or p-cymene [3] [4]. This methodology involves treating the dimeric complex with stoichiometric amounts of (R)-BINAP in ethanol-benzene mixtures at elevated temperatures (50-55°C) for approximately 40 minutes [3]. The reaction yields cationic BINAP-ruthenium complexes with excellent efficiency, typically achieving 90-97% isolated yields under optimized conditions.

The direct synthesis from ruthenium acetate precursors represents another traditional route that has gained prominence due to its operational simplicity [5] [6]. This approach involves the reaction of Ru(OAc)₂(PPh₃)₂ with (R)-BINAP in dichloromethane at room temperature, proceeding through phosphine ligand exchange to generate the desired diacetate complex [5]. The reaction mechanism involves the displacement of triphenylphosphine ligands by the chelating BINAP ligand, driven by the enhanced thermodynamic stability of the resulting complex.

Modern Synthesis Protocols

Contemporary synthetic methodologies have introduced significant improvements in efficiency, selectivity, and scalability while addressing the limitations of traditional approaches. Modern protocols emphasize the use of readily available starting materials, mild reaction conditions, and environmentally benign solvents [7] [8].

One of the most notable advances involves the development of in-situ catalyst generation protocols, which eliminate the need for pre-isolated complex purification [9]. These methodologies utilize anhydrous ruthenium trichloride as the starting material, allowing for the direct preparation of catalytically active species in the reaction medium. The protocol involves treating RuCl₃·nH₂O with (R)-BINAP in the presence of carboxylate salts at elevated temperatures (80-100°C) for extended periods (2-3 days) [9] [10].

The implementation of microwave-assisted synthesis has revolutionized the preparation of ruthenium-BINAP complexes by dramatically reducing reaction times and improving yields [7]. These protocols typically employ polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, which facilitate rapid ligand exchange under microwave irradiation. The enhanced reaction kinetics result from the selective heating of the reaction mixture, promoting efficient coordination while minimizing side reactions.

Manual grinding synthesis represents a groundbreaking green chemistry approach that eliminates the need for organic solvents entirely [7]. This mechanochemical methodology involves the physical grinding of solid ruthenium precursors with (R)-BINAP ligands in the presence of catalytic amounts of carboxylate salts. The mechanical energy provided through grinding facilitates ligand coordination and complex formation, achieving yields comparable to traditional solution-phase methods while significantly reducing environmental impact.

The development of continuous flow synthesis protocols has enabled the scalable preparation of ruthenium-BINAP complexes with enhanced reproducibility and control [8]. These systems utilize automated reactors with precise temperature and residence time control, allowing for the optimization of reaction parameters and the production of high-purity products with minimal operator intervention.

Precursor Preparation

The preparation of suitable ruthenium precursors constitutes a critical aspect of the overall synthetic strategy, as the nature and purity of the starting materials directly influence the efficiency and selectivity of the final complex formation [11] [12].

Ruthenium acetate precursors are typically prepared through the controlled oxidation of metallic ruthenium or lower oxidation state ruthenium compounds in the presence of acetic acid [11]. The most common approach involves the reaction of ruthenium dioxide with acetic acid under reducing conditions, often employing hydrazine as the reducing agent [11] [12]. The reaction proceeds through the formation of intermediate ruthenium(III) acetate species, which can be further reduced to ruthenium(II) under appropriate conditions.

The preparation of ruthenium(III) acetate solutions involves a two-step process beginning with the reduction of ruthenium(IV) oxide to ruthenium(III) using hydrazine reductant in acetic acid medium [11]. The reaction conditions require careful control of temperature (80-90°C) and pH (7-8) to ensure complete reduction and prevent precipitation of metallic ruthenium. The resulting ruthenium(III) acetate solution serves as a versatile precursor for subsequent reduction to ruthenium(II) species.

Alternative precursor synthesis involves the use of ruthenium carbonyl complexes, which can be prepared from ruthenium trichloride through carbonylation reactions [8]. These precursors offer advantages in terms of solubility and reactivity, facilitating ligand exchange reactions under mild conditions. The carbonyl ligands serve as effective leaving groups, promoting the coordination of BINAP ligands through a dissociative mechanism.

The quality and purity of BINAP ligands significantly impact the success of complex formation [13]. Commercial BINAP ligands often require purification through recrystallization or column chromatography to remove trace impurities that can interfere with coordination. The ligand preparation involves the coupling of binaphthol precursors with diphenylphosphine reagents under controlled conditions, typically requiring anhydrous solvents and inert atmosphere handling.

Ligand Exchange Mechanisms

The formation of (R)-Ru(OAc)₂(BINAP) proceeds through well-defined ligand exchange mechanisms that govern the kinetics and thermodynamics of the synthetic process [14] [15] [16]. Understanding these mechanisms is essential for optimizing reaction conditions and achieving high yields of the desired product.

The primary mechanism involves the dissociative displacement of labile ligands from ruthenium precursors by the incoming BINAP ligand [15]. This process typically follows first-order kinetics with respect to the ruthenium complex concentration, indicating that the rate-determining step involves the breaking of existing metal-ligand bonds rather than the formation of new ones [15]. The activation energy for this process ranges from 25-30 kcal/mol, depending on the nature of the departing ligand and the reaction conditions.

Photoinduced ligand exchange represents an alternative mechanism that can be employed to facilitate complex formation under mild conditions [15] [17]. Ultraviolet irradiation promotes the homolytic cleavage of metal-ligand bonds, generating coordinatively unsaturated intermediates that readily react with incoming ligands. This mechanism is particularly effective for the displacement of arene ligands from ruthenium complexes, as the photo-excitation energy matches the bond dissociation energy of the ruthenium-arene interaction.

The stereoretentive nature of ligand exchange in ruthenium-BINAP systems has been demonstrated through crossover experiments and isotopic labeling studies [16]. These investigations reveal that the coordination geometry around the ruthenium center is maintained during ligand substitution, indicating that the exchange proceeds through a well-defined transition state that preserves the stereochemical integrity of the complex.

Solvent-mediated ligand exchange involves the participation of coordinating solvents in the substitution process [18]. Polar solvents such as dimethylformamide or dimethyl sulfoxide can coordinate to ruthenium centers, facilitating the displacement of other ligands through the formation of mixed-ligand intermediates. This mechanism often results in enhanced reaction rates and improved selectivity compared to non-coordinating solvent systems.

Purification Techniques

The purification of (R)-Ru(OAc)₂(BINAP) requires specialized techniques that account for the air-sensitive nature of the complex and the potential for decomposition under harsh conditions [19] [20]. Effective purification strategies are essential for obtaining high-purity products suitable for catalytic applications.

Column chromatography represents the most widely employed purification technique, utilizing silica gel or alumina as the stationary phase [19]. The elution is typically performed with gradient mixtures of dichloromethane and methanol, with the concentration of methanol gradually increased to facilitate the elution of the ruthenium complex. The use of degassed solvents and inert atmosphere conditions is essential to prevent oxidative decomposition during the chromatographic process.

Recrystallization techniques offer an alternative approach for obtaining high-purity crystalline products [20]. The complex is typically dissolved in a minimal amount of dichloromethane and precipitated through the slow addition of non-polar solvents such as hexane or diethyl ether. The crystallization process must be conducted under inert atmosphere conditions to prevent air oxidation, and the resulting crystals are isolated through filtration under nitrogen atmosphere.

Preparative high-performance liquid chromatography (HPLC) provides a highly effective method for achieving exceptional purity levels [19]. Reversed-phase C18 columns are commonly employed with aqueous methanol or acetonitrile mobile phases containing appropriate buffer systems. The technique is particularly valuable for separating stereoisomers and removing trace impurities that cannot be eliminated through conventional crystallization methods.

Sublimation represents a specialized purification technique that can be employed for volatile ruthenium complexes [20]. The process involves heating the crude complex under reduced pressure, allowing the pure compound to sublime and condense on a cooled surface. This technique is particularly effective for removing non-volatile impurities and achieving high levels of purity without the use of organic solvents.

Characterization Methods

Comprehensive characterization of (R)-Ru(OAc)₂(BINAP) requires the application of multiple analytical techniques to confirm the structure, purity, and stability of the complex [21] [22] [6]. The combination of spectroscopic, spectrometric, and crystallographic methods provides definitive evidence for successful synthesis and structural integrity.

Nuclear magnetic resonance (NMR) spectroscopy serves as the primary characterization technique, with ³¹P NMR providing the most diagnostic information [22]. The characteristic singlet resonance at δ 64.1 ppm indicates successful coordination of both phosphorus atoms to the ruthenium center, while the chemical shift value provides information about the electronic environment around the metal [22]. ¹H NMR spectroscopy reveals the integration patterns of aromatic protons and confirms the integrity of the BINAP ligand framework.

Mass spectrometry analysis provides molecular weight confirmation and structural information through fragmentation patterns [6]. Electrospray ionization (ESI) mass spectrometry in positive ion mode typically reveals the molecular ion peak corresponding to the intact complex, while collision-induced dissociation (CID) experiments can provide information about the fragmentation pathways and ligand binding strengths.

X-ray crystallography represents the definitive method for structural characterization, providing precise bond lengths, angles, and coordination geometry [23] [22]. Single crystal diffraction studies reveal the spatial arrangement of ligands around the ruthenium center and confirm the stereochemical configuration of the complex. The technique is particularly valuable for identifying structural distortions and understanding the factors that influence catalytic activity.

Infrared spectroscopy provides information about the coordination mode of acetate ligands and the presence of specific functional groups [6]. The carbonyl stretching frequency of coordinated acetate ligands typically appears around 1570 cm⁻¹, while the BINAP ligand exhibits characteristic aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The technique is also useful for detecting the presence of adventitious moisture or decomposition products.

Hydrogen Bond Acceptor Count

4

Exact Mass

844.144524 g/mol

Monoisotopic Mass

844.144524 g/mol

Heavy Atom Count

55

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (50%): Flammable solid [Danger Flammable solids];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Last modified: 08-15-2023

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